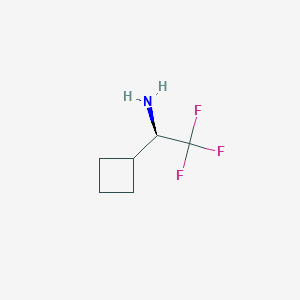
(R)-1-Cyclobutyl-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Cyclobutyl-2,2,2-trifluoroethanamine is a chiral amine compound characterized by the presence of a cyclobutyl group and a trifluoromethyl group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutyl-2,2,2-trifluoroethanamine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amine Formation: The final step involves the formation of the ethanamine backbone, which can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of ®-1-Cyclobutyl-2,2,2-trifluoroethanamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Cyclobutyl-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-Cyclobutyl-2,2,2-trifluoroethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-1-Cyclobutyl-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Cyclobutyl-2,2,2-trifluoroethanamine: The enantiomer of the compound, differing in its chiral configuration.
1-Cyclobutyl-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.
1-Cyclobutyl-2,2,2-trifluoroethane: A simpler compound lacking the amine functionality.
Uniqueness
®-1-Cyclobutyl-2,2,2-trifluoroethanamine is unique due to its specific chiral configuration and the presence of both cyclobutyl and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H10F3N |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
(1R)-1-cyclobutyl-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2/t5-/m1/s1 |
InChI-Schlüssel |
LXAOKYBECWRFMX-RXMQYKEDSA-N |
Isomerische SMILES |
C1CC(C1)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1CC(C1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


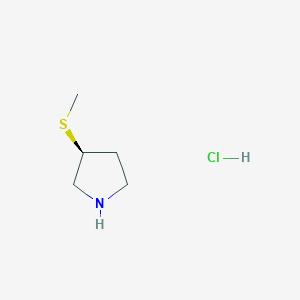
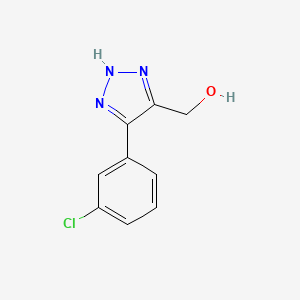
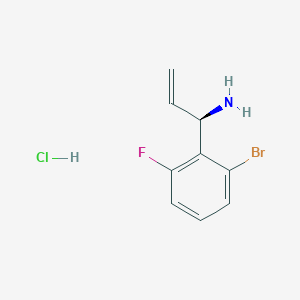
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)

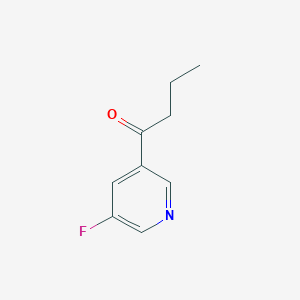
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
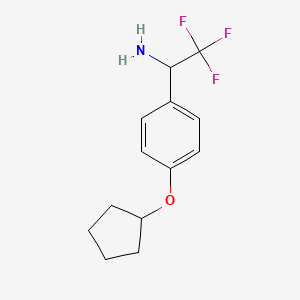
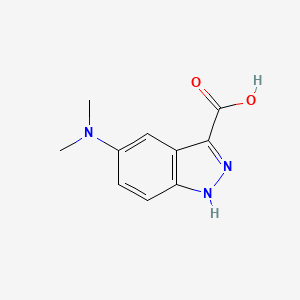
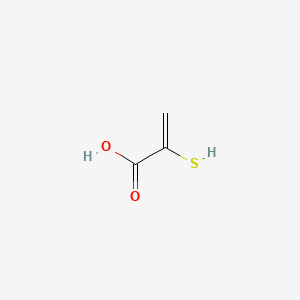
![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)

![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)

